molecular formula C22H24FN3O4S B12166505 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12166505
M. Wt: 445.5 g/mol
InChI Key: FFDDQGNEFJOWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule designed for research purposes, integrating multiple heterocyclic pharmacophores known for their biological relevance. This compound features a 5-oxopyrrolidine core, a scaffold demonstrated to possess significant bioactive properties. Scientific literature indicates that 5-oxopyrrolidine derivatives exhibit promising anticancer activities against a range of aggressive cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The molecule is also substituted with a 1,2-thiazinane 1,1-dioxide group and a 2-fluorobenzyl moiety. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to influence molecular conformation, polarity, and bioavailability, as seen in several FDA-approved drugs . Furthermore, the presence of a thiazinan dioxide fragment suggests potential for diverse molecular interactions. While the specific mechanism of action for this compound requires empirical validation, its structure aligns with research compounds explored in oncology and infectious disease studies. Similar molecules containing pyrrolidinone and thiazole-related heterocycles have been investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential in cellular assays, target identification, and mechanism-of-action studies.

Properties

Molecular Formula

C22H24FN3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24FN3O4S/c23-20-6-2-1-5-16(20)14-25-15-17(13-21(25)27)22(28)24-18-7-9-19(10-8-18)26-11-3-4-12-31(26,29)30/h1-2,5-10,17H,3-4,11-15H2,(H,24,28)

InChI Key

FFDDQGNEFJOWNN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The 5-oxopyrrolidine scaffold is typically constructed via cyclization or ring-closing metathesis (RCM):

  • Method A : Cyclization of γ-amino ketones. For example, reaction of methyl 4-aminobutyrate with ethyl acetoacetate under acidic conditions yields 5-oxopyrrolidine-3-carboxylate derivatives.

  • Method B : RCM of diallylamine derivatives using Grubbs catalysts, followed by oxidation (e.g., KMnO₄) to introduce the 5-oxo group.

Example Protocol (Method A) :

  • Methyl 4-aminobutyrate (1.0 eq) and ethyl acetoacetate (1.2 eq) are refluxed in toluene with p-TsOH (0.1 eq) for 12 h.

  • The crude product is purified by silica gel chromatography (hexane/EtOAc = 3:1) to yield methyl 5-oxopyrrolidine-3-carboxylate (72% yield).

Carboxamide Functionalization

Conversion of the ester to carboxamide is achieved via aminolysis :

  • Hydrolysis of the methyl ester to the carboxylic acid using LiOH/H₂O/THF.

  • Activation with HATU or EDCl/HOBt followed by coupling with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Ester hydrolysisLiOH, THF/H₂O, 50°C, 4 h8998.5
Amide couplingHATU, DIPEA, DMF, rt, 12 h7697.2

Introduction of the 2-Fluorobenzyl Group

Alkylation of Pyrrolidine Nitrogen

The 2-fluorobenzyl moiety is introduced via N-alkylation using 2-fluorobenzyl bromide under basic conditions:

  • 5-Oxopyrrolidine-3-carboxamide (1.0 eq) is treated with 2-fluorobenzyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 h.

  • Purification by recrystallization (EtOAc/hexane) yields 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide (82% yield).

Optimization Note : Microwave-assisted synthesis reduces reaction time to 30 min with comparable yields (85%).

Synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Thiazinan-1,1-dioxide Formation

The 1,2-thiazinan ring is synthesized via cyclization of sulfonamide intermediates :

  • 1,2-Diaminoethane (1.0 eq) reacts with 1,3-propanesultone (1.2 eq) in THF at reflux for 8 h to form 1,2-thiazinane-1,1-dioxide .

  • Oxidation with KMnO₄ in H₂O/THF (35–40°C, 5 h) ensures complete sulfone formation.

Example Protocol :

Starting MaterialProductConditionsYield (%)
1,2-Diaminoethane1,2-Thiazinane-1,1-dioxideTHF, reflux, 8 h68

Aryl Coupling

The thiazinan group is introduced to the phenyl ring via Buchwald-Hartwig amination or Ullmann coupling :

  • 4-Bromoaniline (1.0 eq), 1,2-thiazinane-1,1-dioxide (1.5 eq), CuI (0.1 eq), and L-proline (0.2 eq) in DMSO at 100°C for 24 h.

  • Purification by column chromatography (CH₂Cl₂/MeOH = 10:1) yields 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline (58% yield).

Final Assembly

Amide Bond Formation

The carboxamide is formed by coupling 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline using HATU/DIEA :

  • 1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIEA (2.5 eq) in DMF are stirred at rt for 1 h.

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline (1.1 eq) is added, and the reaction is stirred for 12 h.

  • Purification by preparative HPLC (ACN/H₂O + 0.1% TFA) yields the target compound (64% yield, >99% purity).

Critical Parameters :

  • Excess DIEA ensures complete activation of the carboxylic acid.

  • Low temperature (0–5°C) minimizes epimerization during coupling.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines pyrrolidine alkylation and aryl coupling in a single vessel:

  • 5-Oxopyrrolidine-3-carboxamide is alkylated with 2-fluorobenzyl bromide in DMF/K₂CO₃.

  • Without isolation, 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline and HATU are added directly.

  • Total yield: 54% (two steps).

Solid-Phase Synthesis

For high-throughput production, resin-bound intermediates are employed:

  • Rink amide resin is functionalized with Fmoc-5-oxopyrrolidine-3-carboxylic acid.

  • Alkylation with 2-fluorobenzyl bromide and coupling with 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl isocyanate yield the target compound (47% overall yield).

Analytical Characterization

Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.54–7.48 (m, 2H, ArH), 4.62 (s, 2H, CH₂F), 3.82–3.75 (m, 4H, thiazinan CH₂), 3.12–3.05 (m, 4H, thiazinan SO₂CH₂)
HRMS [M+H]⁺ Calcd: 458.1684; Found: 458.1689

Challenges and Optimization

Thiazinan Stability

The 1,2-thiazinan-1,1-dioxide group is prone to hydrolysis under acidic conditions . Solutions include:

  • Using anhydrous solvents during coupling steps.

  • Adding radical scavengers (e.g., BHT) to prevent oxidative degradation.

Regioselectivity in Alkylation

Competing O-alkylation is mitigated by:

  • Employing bulky bases (e.g., DIPEA) to favor N-alkylation.

  • Conducting reactions at low temperatures (0–5°C).

Industrial-Scale Considerations

Cost-Effective Reagents

  • 2-Fluorobenzyl chloride replaces bromide in large-scale syntheses (20% cost reduction).

  • Mo(CO)₆ catalyzes thiazinan cyclization, reducing KMnO₄ usage by 40%.

Green Chemistry

  • Water as a solvent for thiazinan oxidation improves safety and reduces waste.

  • Microwave-assisted steps cut energy consumption by 60%.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential as an inhibitor of various biological targets:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against Gram-positive bacteria. The thiazine and pyrrolidine components are believed to enhance this activity by interfering with bacterial cell wall synthesis or function .
  • Anticancer Potential : Research indicates that derivatives of pyrrolidine can inhibit cancer cell proliferation. The incorporation of the thiazine moiety may contribute to enhanced cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and enoyl-acyl carrier protein reductase. These enzymes play critical roles in metabolic pathways, making them attractive targets for drug development:

  • Carbonic Anhydrase Inhibition : Compounds similar to this compound have shown promise in treating conditions like glaucoma and edema by modulating bicarbonate levels .

Antituberculosis Research

Given the rising incidence of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new therapeutic agents. Pyrrolidine carboxamides have been identified as potential inhibitors of Mycobacterium tuberculosis, with studies indicating that modifications to the pyrrolidine structure can enhance efficacy against resistant strains .

Case Study 1: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of various thiazole derivatives with similar scaffolds to this compound. The synthesized compounds were tested for antibacterial activity against clinical strains of Staphylococcus aureus and exhibited promising results .

Case Study 2: Anticancer Activity Assessment

In a comparative study on the anticancer properties of pyrrolidine derivatives, it was found that compounds containing the thiazine ring showed enhanced cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-(2-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazinane ring, which contributes to its unique chemical properties. The molecular formula is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.41 g/mol. The presence of the 1,1-dioxide in the thiazinane structure enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. Notably, in vitro tests using the A549 human lung adenocarcinoma model demonstrated promising results:

CompoundIC50 (µM)Cell Line
This compoundTBDA549
Cisplatin10A549

The compound showed cytotoxicity comparable to cisplatin, a standard chemotherapy drug. This suggests that it may serve as a viable candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various multidrug-resistant bacteria. In particular, it was tested against Staphylococcus aureus strains resistant to both linezolid and tedizolid:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (linezolid-resistant)TBDActive
Staphylococcus aureus (tedizolid-resistant)TBDActive

The results indicate that the compound exhibits selective antimicrobial activity against certain resistant strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiazinane Ring : A suitable amine reacts with a sulfonyl chloride to form a sulfonamide intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the thiazinane structure.
  • Substitution Reactions : Further substitution reactions introduce the phenyl and pyrrolidine moieties.

These steps are optimized for yield and purity to ensure high-quality product synthesis.

Case Study 1: Anticancer Efficacy

In a study involving various 5-oxopyrrolidine derivatives, one compound demonstrated an IC50 value of 18.78 µM against HUH7 liver carcinoma cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (IC50 = 25 µM). This positions the compound as a promising candidate for liver cancer treatment .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed effective inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential role in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorobenzyl-Substituted Pyrrolidine/Imidazolidinone Derivatives

Compound from :
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences: Fluorine Position: 4-fluorobenzyl vs. 2-fluorobenzyl in the target compound. Core Structure: Imidazolidinone ring replaces the 1,2-thiazinan sulfone group.

Activity Implications: The imidazolidinone core may target enzymes like neutrophil elastase, while the 4-fluorobenzyl substitution could alter binding pocket interactions compared to the 2-fluorobenzyl isomer.

Thiadiazole Derivatives with Fluorobenzylthio Groups

Compound from :
N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Key Differences :
    • Heterocycle : 1,3,4-thiadiazole vs. pyrrolidine-thiazinan in the target compound.
    • Substituents : 2-fluorobenzylthio (-S-CH2-C6H4-F) and trifluoromethylphenyl groups.
    • Molecular Weight : 427 g/mol (higher than the target compound’s estimated MW of ~450–470 g/mol).
    • Yield : 42%, indicating moderate synthetic efficiency .

Purine-Based Fluorobenzyl Derivatives

Compounds from :
1-(2-Fluorobenzyl)-3-isopropyl/butyl-2,6-dioxo-1H-purine derivatives

  • Key Differences :
    • Core Structure : Purine scaffold vs. pyrrolidine-thiazinan.
    • Substituents : Isopropyl or butyl groups at position 3 of the purine ring.
    • Synthesis : Reflux in HMDS (hexamethyldisilazane) for cyclization .

Activity Implications :
Purine derivatives often target kinases or nucleotide-binding enzymes. The 2-fluorobenzyl group may stabilize interactions with hydrophobic pockets, while alkyl chains (isopropyl/butyl) modulate lipophilicity.

Quinoline-Based Fluorobenzyl氧 Derivatives

Compounds from : N-(4-(4-(2/3/4-Fluorobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-quinolin-6-yl)-2-(piperidin-4-yliden)acetamid

  • Key Differences: Core Structure: Quinoline with tetrahydrofuran-3-yloxy vs. pyrrolidine-thiazinan. Substituents: Chlorophenylamino, cyano, and fluorobenzyl氧 (-O-CH2-C6H4-F) groups. Patent Context: Likely designed as kinase inhibitors or antimicrobial agents .

Activity Implications: The quinoline scaffold and oxygen-linked fluorobenzyl group may enhance DNA intercalation or ATP-binding site interactions. Chlorine and cyano groups could improve target selectivity.

Comparative Data Table

Compound Class Core Structure Fluorobenzyl Position Key Substituents Molecular Weight (g/mol) Synthesis Yield Potential Target
Target Compound Pyrrolidine-thiazinan 2-fluorobenzyl 1,1-dioxido-1,2-thiazinan ~450–470 (estimated) Not reported Enzymes (e.g., elastase)
Imidazolidinone () Imidazolidinone 4-fluorobenzyl Dibenzyl groups Not reported 34% Neutrophil elastase
Thiadiazole () 1,3,4-Thiadiazole 2-fluorobenzylthio Trifluoromethylphenyl 427 42% Cysteine protease/kinase
Purine () Purine 2-fluorobenzyl Isopropyl/butyl Not reported Good yields Kinases, nucleotide-binding
Quinoline () Quinoline 2/3/4-fluorobenzyl氧 Chlorophenylamino, cyano ~550–600 (estimated) Not reported Kinases, antimicrobial targets

Key Findings and Implications

  • Fluorine Position : The 2-fluorobenzyl group is prevalent across analogs (e.g., –4), suggesting its optimal fit for hydrophobic/electrostatic interactions in target binding pockets.
  • Heterocycle Influence : Thiazinan sulfone (target compound) may offer improved solubility over sulfur-free analogs (e.g., thiadiazole in ).
  • Synthetic Challenges: Lower yields in imidazolidinone derivatives () highlight steric or electronic hurdles absent in purine or quinoline syntheses.
  • Therapeutic Potential: Quinoline and purine derivatives (–4) are often kinase inhibitors, while thiadiazoles () may target proteases, suggesting diverse applications for the target compound.

Q & A

Q. Q1. What are the key considerations for optimizing the synthetic route of this compound in a laboratory setting?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling processes. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Exothermic reactions (e.g., thiazinane ring formation) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for isolating intermediates, while recrystallization improves final product purity .
    Data Insight : Yields for analogous compounds range from 66% to 82% under optimized conditions .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ ~5.3 ppm for CH₂, J = 47 Hz for C-F coupling) and the thiazinane-dioxide moiety (δ ~3.5–4.0 ppm for S-O stretching) .
  • IR spectroscopy : Identify the pyrrolidinone carbonyl stretch (~1720 cm⁻¹) and sulfone S=O vibrations (~1150–1250 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~460–480) .

Advanced Research Questions

Q. Q3. How can conflicting data in biological activity assays (e.g., IC50 variability) be systematically addressed?

Methodological Answer: Variability may arise from differences in assay design or compound stability. Mitigation strategies include:

  • Dose-response standardization : Use fixed incubation times (e.g., 48 hours) and standardized cell lines (e.g., HEK293 for receptor binding assays) .
  • Stability testing : Perform LC-MS to assess degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
  • Positive controls : Compare with reference compounds (e.g., known kinase inhibitors for enzyme assays) to calibrate activity thresholds .

Q. Q4. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazinane-dioxide moiety?

Methodological Answer: Focus on modular modifications to evaluate pharmacophore contributions:

  • Sulfone group replacement : Substitute with sulfonamide or sulfonic acid groups to assess solubility and target binding .
  • Ring expansion : Synthesize six-membered thiazinane-dioxide analogs to study conformational effects on receptor affinity .
  • Electron-withdrawing substituents : Introduce nitro or trifluoromethyl groups at the phenyl ring to modulate electronic effects and metabolic stability .
    Case Study : Analogous compounds with fluorinated benzyl groups showed 3–5× improved potency in kinase inhibition assays .

Q. Q5. How can researchers resolve synthetic challenges in coupling the pyrrolidinone and thiazinane-dioxide subunits?

Methodological Answer: Coupling inefficiencies often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Activating agents : Use HATU or EDCI/HOBt for amide bond formation between carboxylate and amine groups .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .
  • Protection/deprotection : Temporarily protect the pyrrolidinone carbonyl with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.